Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-
Description
Chemical Structure:
This compound is a Schiff base derivative featuring a benzenamine (aniline) core substituted with a 4-butyl group and a 4-ethylbenzylidene moiety attached to the nitrogen. Its molecular formula is C₁₉H₂₃N, with a molecular weight of 265.39 g/mol (estimated based on analogous structures). The ethyl group on the benzylidene ring confers moderate electron-donating effects via inductive mechanisms, influencing both physicochemical properties and reactivity.
Applications:
Schiff bases like this are pivotal in materials science (e.g., liquid crystals) and pharmaceuticals (antimicrobial, antioxidant agents).
Properties
CAS No. |
54379-33-8 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-(4-ethylphenyl)methanimine |
InChI |
InChI=1S/C19H23N/c1-3-5-6-17-11-13-19(14-12-17)20-15-18-9-7-16(4-2)8-10-18/h7-15H,3-6H2,1-2H3 |
InChI Key |
CCVAGMKEDZKRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- typically involves the condensation reaction between 4-butylaniline and 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H23NO
- Molecular Weight : 281.39 g/mol
- Structure : The compound features a butyl group attached to the nitrogen atom of an aniline structure, with a methylene bridge connecting to a 4-ethylphenyl group. This structural complexity suggests potential reactivity and applicability in various chemical contexts.
Synthetic Chemistry
Benzenamine derivatives are often used as intermediates in the synthesis of various organic compounds. The unique functional groups present in benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- enhance its reactivity, making it suitable for:
- Catalysis : The compound may form complexes with metal ions, enhancing its utility in catalysis or as a reagent in organic synthesis.
- Dye Synthesis : Its structural similarities to other amine compounds make it relevant for synthesizing dyes and pigments.
Medicinal Chemistry
Research indicates that compounds similar to benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- exhibit biological activities that warrant further investigation:
- Antiviral Activity : Some derivatives have shown potential antiviral properties, suggesting that this compound may also interact with biological targets effectively .
- Antimicrobial Effects : Preliminary studies indicate that benzenamine derivatives can inhibit bacterial growth, making them candidates for antimicrobial agents.
Material Science
The compound's unique properties allow for exploration in material science:
- Polymer Chemistry : Its ability to act as a monomer or crosslinking agent could be investigated for developing new polymeric materials.
- Nanotechnology : Potential applications in creating nanostructures due to its ability to form complexes with metal nanoparticles.
Case Study 1: Antiviral Screening
A recent study screened a series of benzenamine derivatives for antiviral activity against various viruses. The results indicated that certain structural modifications enhanced activity against specific viral targets, suggesting that benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- could be optimized for similar applications .
Case Study 2: Antimicrobial Properties
In vitro studies evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial potency and potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall reaction rate.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated via analogy to similar compounds.
Thermal and Phase Behavior
- Methoxy Derivative : Exhibits a melting point of ~50°C and enthalpy of fusion (ΔH) 28 kJ/mol, suitable for liquid crystal applications.
- Ethoxy Derivative : Higher thermal stability (phase transitions >80°C) due to increased van der Waals interactions.
- Ethyl Derivative : Expected intermediate stability between methoxy and ethoxy analogues.
Key Research Findings
Liquid Crystal Applications : Methoxy and ethoxy derivatives (e.g., MBBA) are widely used in displays due to low melting points and stable nematic phases.
Antioxidant Potential: Nitro-substituted Schiff bases demonstrate radical scavenging via electron-deficient aromatic rings.
Synthetic Flexibility : Ethyl and methyl groups enable facile functionalization for drug design.
Biological Activity
Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21N
- Molecular Weight : 267.3654 g/mol
- CAS Registry Number : 26227-73-6
- IUPAC Name : Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-
The biological activity of Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The structure allows it to bind to specific enzymes, potentially inhibiting their activity. This can lead to various downstream effects on cellular processes.
- Receptor Modulation : It may also interact with receptors, altering signaling pathways involved in cellular responses.
Biological Activity
Research indicates that Benzenamine derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest that compounds similar to Benzenamine can inhibit the growth of bacteria and fungi.
- Anticancer Activity : There is ongoing research into its potential as an anticancer agent, particularly in targeting specific cancer pathways.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
In a study examining the anticancer potential of Benzenamine derivatives, researchers found that certain modifications increased the compound's efficacy against breast cancer cell lines. These modifications enhanced binding affinity to cancer-related targets, leading to significant reductions in cell viability.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of Benzenamine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- via Schiff base formation?
- Method : The compound is synthesized through a condensation reaction between 4-butyl aniline and 4-ethylbenzaldehyde. Typical conditions involve refluxing in anhydrous ethanol or methanol with a catalytic acid (e.g., acetic acid) for 6–12 hours. Reaction progress is monitored via thin-layer chromatography (TLC). Purification is achieved via recrystallization using ethanol or column chromatography with a silica gel stationary phase and hexane/ethyl acetate eluent. Yield optimization (typically 70–85%) requires strict control of stoichiometry and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Method :
- 1H and 13C NMR : Key signals include the imine proton (δ 8.3–8.5 ppm, singlet) and aromatic protons (δ 6.5–7.8 ppm). The butyl chain appears as a triplet (δ 0.9–1.0 ppm) and multiplet (δ 1.3–1.6 ppm) .
- FT-IR : A strong C=N stretch near 1620–1640 cm⁻¹ confirms Schiff base formation. Aromatic C-H stretches appear at 3000–3100 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (m/z 267.3) and fragmentation patterns validate the molecular formula (C18H21NO) .
Q. What are common impurities encountered during synthesis, and how can they be removed?
- Method : Common impurities include unreacted starting materials (4-butyl aniline, 4-ethylbenzaldehyde) and geometric isomers (E/Z). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the desired product. Purity is confirmed by HPLC (>95% purity) or melting point analysis (reported mp: 68–70°C) .
Advanced Research Questions
Q. How does the alkyl chain length (butyl vs. ethyl) influence the mesomorphic behavior of this Schiff base liquid crystal?
- Method : The butyl group enhances molecular anisotropy, promoting liquid crystalline phases. Characterize mesophases using:
- Polarized Optical Microscopy (POM) : Observe textures (e.g., nematic schlieren) during heating/cooling cycles.
- Differential Scanning Calorimetry (DSC) : Determine phase transition temperatures (e.g., crystal-to-nematic at ~45°C). Compare with analogues (e.g., shorter ethyl chains reduce thermal stability) .
Q. What computational methods can predict the electronic properties of this compound, and how do they correlate with experimental data?
- Method : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model:
- HOMO-LUMO gaps : Predict optical absorption (correlate with UV-Vis spectra, λmax ~320 nm).
- Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic regions for reactivity studies. Software: Gaussian or ORCA .
Q. How does the presence of the ethyl group on the phenyl ring affect the compound’s stability under thermal stress?
- Method : Conduct thermogravimetric analysis (TGA) to assess decomposition onset temperatures. The ethyl group introduces steric hindrance, increasing thermal stability compared to unsubstituted analogues. Compare with derivatives (e.g., 4-methyl or 4-methoxy substituents) to evaluate substituent effects .
Q. Are there contradictions in reported synthesis yields or purity, and how can they be resolved?
- Method : Literature discrepancies (e.g., yields ranging from 60% to 85%) arise from solvent polarity, catalyst type, or isomerization. Address via Design of Experiments (DOE) to optimize parameters:
- Solvent : Anhydrous ethanol vs. toluene.
- Catalyst : p-TsOH vs. ZnCl2.
- Reaction Time : 6 vs. 24 hours.
Validate using statistical tools (e.g., ANOVA) .
Methodological Notes
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves geometric isomerism (E-configuration preferred due to steric factors) .
- Comparative Studies : Synthesize analogues (e.g., 4-propyl or 4-pentyl) to systematically study alkyl chain effects on liquid crystalline behavior .
- Data Reproducibility : Report detailed experimental conditions (solvent purity, heating rate in DSC) to ensure reproducibility across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
